molecular formula C12H15BrFN B14017002 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine

1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine

Cat. No.: B14017002
M. Wt: 272.16 g/mol
InChI Key: SFQRYLLXQHYRCU-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine is a chemical compound with the molecular formula C12H15BrFN and an average molecular weight of 272.16 g/mol. It is offered as a high-purity solid for research and development purposes. This compound is classified as a piperidine derivative and features both a bromo and a fluoro substituent on its phenyl ring. These halogen atoms make it a versatile and valuable intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are instrumental in constructing complex molecules for pharmaceutical and materials science research. Piperidine scaffolds are a privileged structure in medicinal chemistry, frequently found in molecules with biological activity. The specific substitution pattern on the phenyl ring suggests potential for this compound to be used in the exploration and synthesis of novel bioactive molecules, potentially serving as a key building block for active pharmaceutical ingredients (APIs) or other pharmacologically active compounds. Its primary research value lies in its application as a synthetic intermediate. Researchers in drug discovery may utilize this compound to create targeted libraries for high-throughput screening or as a precursor in the multi-step synthesis of more complex target structures. The mechanism of action for this specific compound is not defined, as it is primarily an intermediate; any biological activity would be inherent to the final molecule into which it is incorporated. For example, structurally related compounds featuring piperidine and halogenated aryl groups have been investigated in patent literature for their potential as inhibitors of enzymes like mast cell tryptase, which is a target for anti-inflammatory and anti-asthmatic agents . As with all chemicals, safe handling practices are essential. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

1-(4-bromo-5-fluoro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H15BrFN/c1-9-7-10(13)11(14)8-12(9)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3

InChI Key

SFQRYLLXQHYRCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCCCC2)F)Br

Origin of Product

United States

Preparation Methods

Preparation of the Aromatic Intermediate

A typical precursor is 4-fluoro-2-methylphenyl derivatives. The synthesis often begins with:

  • Nitration or amination of 4-fluoro-2-methylphenyl compounds to introduce an amino group at the 5-position.
  • Selective bromination at the 4-position using brominating agents such as cupric bromide (CuBr2) under controlled temperature and solvent conditions.

For example, in one documented procedure, 4-fluoro-2-methoxyaniline is nitrated and then brominated using cupric bromide and tert-butyl nitrite in acetonitrile at 50°C to yield 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene intermediates.

Conversion to this compound

The coupling with piperidine can be achieved through:

In the patent EP 3 345 900 B1, the preparation involves:

  • Reduction of nitro groups to amines.
  • Reaction of the aromatic amine intermediate with piperidine or piperidine derivatives.
  • Purification steps including washing with water, brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Representative Synthetic Scheme (Based on Patent Literature)

Step Description Reagents/Conditions Yield & Notes
1 Nitration of 4-fluoro-2-methoxyaniline H2SO4, KNO3, 0°C ~77% yield of nitro intermediate
2 Bromination of nitro intermediate Cupric bromide, tert-butyl nitrite, acetonitrile, 50°C Efficient bromination at 4-position
3 Reduction of nitro to amine Standard reduction (e.g., Fe/HCl or catalytic hydrogenation) High yield amine intermediate
4 Coupling with piperidine Nucleophilic substitution or Buchwald-Hartwig amination Crude product purified by extraction and drying
5 Purification Washing with water, brine, drying over Na2SO4, rotary evaporation Light green product, ~91% purity reported

Alternative Synthetic Approaches

Buchwald-Hartwig Amination

  • Palladium-catalyzed amination of aryl bromides with piperidine.
  • Typical catalysts: Pd2(dba)3, Xantphos or BINAP ligands.
  • Bases: Sodium tert-butoxide or potassium carbonate.
  • Solvents: Toluene, dioxane.
  • Temperature: 80–110°C.
  • This method allows direct coupling of 4-bromo-5-fluoro-2-methylbenzene derivatives with piperidine under mild conditions with good yields.

Nucleophilic Aromatic Substitution

  • Utilizes activated halogenated aromatics (fluoro or chloro substituents ortho or para to electron-withdrawing groups).
  • Piperidine acts as a nucleophile displacing the halogen.
  • Conditions: Polar aprotic solvents (DMF, DMSO), moderate heating.
  • This method is suitable when the aromatic ring is sufficiently activated by electron-withdrawing groups.

Data Table Summarizing Preparation Parameters

Preparation Step Reagents & Conditions Temperature Solvent Yield (%) Notes
Nitration of 4-fluoro-2-methoxyaniline H2SO4, KNO3 0°C Concentrated sulfuric acid 77 Formation of nitro intermediate
Bromination Cupric bromide, tert-butyl nitrite 50°C Acetonitrile High Selective bromination
Nitro reduction Fe/HCl or catalytic hydrogenation RT to reflux Ethanol or water High Conversion to amine
Coupling with piperidine Buchwald-Hartwig Pd catalyst, base 80–110°C Toluene or dioxane Moderate to high Pd catalyst required
Purification Washing, drying RT Ethyl acetate, water, brine - Removal of impurities

Research Discoveries and Optimization

  • The presence of fluorine and methyl groups influences the regioselectivity and reactivity during bromination and amination steps.
  • Use of palladium-catalyzed amination improves coupling efficiency and selectivity compared to classical nucleophilic substitution.
  • Protecting groups on piperidine (e.g., Boc) can be used to improve handling and purification, with deprotection steps following coupling.
  • Reaction conditions such as temperature, solvent choice, and stoichiometry are critical to maximize yield and purity.
  • The synthetic routes have been optimized to minimize side reactions like debromination or overbromination.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can introduce or remove functional groups, respectively .

Scientific Research Applications

1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Substituent Effects
  • Halogenation: Bromo and fluoro substituents are common in bioactive molecules. For example, 1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine () demonstrates how halogen positioning (Cl at 2-, F at 5-) modulates electronic properties and receptor interactions. Similarly, bromo in 1-(5-Bromo-2-ethoxy-4-methylphenyl)sulfonylpiperidine () enhances steric hindrance and lipophilicity, which may improve membrane permeability .
  • Methyl Groups :

    • The 2-methyl group in 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine may hinder rotation of the phenyl ring, stabilizing a bioactive conformation. This is analogous to 1-(3-phenylbutyl)piperidine derivatives (), where bulky hydrophobic substituents at position 4 of piperidine improve fit within hydrophobic receptor cavities .
Data Table: Structural and Electronic Properties
Compound Name Substituents Key Structural Features Electronic Effects References
This compound 4-Br, 5-F, 2-Me on phenyl Halogen bonding, steric hindrance High lipophilicity, moderate polarity
1-(3-Phenylbutyl)piperidine 4-Hydrophobic alkyl chain Enhanced hydrophobic cavity binding Increased steric bulk, reduced solubility
Phencyclidine (PCP) 1-Phenylcyclohexyl on piperidine Rigid cyclohexyl-phenyl fusion High CNS penetration, psychoactivity
1-(4-Chlorophenyl)piperidine-2,6-diones 4-Cl on phenyl Smaller halogen, improved solubility Moderate lipophilicity

Pharmacological and Binding Comparisons

Sigma-1 Receptor (S1R) Ligands
  • 1-(3-Phenylbutyl)piperidine derivatives () exhibit S1R binding with RMSD values >2.5 Å, indicating conformational flexibility. The orientation of hydrophobic substituents (e.g., methyl or phenylbutyl groups) critically determines receptor cavity adaptation .
  • Inference for Target Compound : The bromo and fluoro groups in this compound may mimic the salt-bridge interaction with Glu172 observed in S1R ligands, while the methyl group could optimize hydrophobic cavity binding .
Antimicrobial and Antiviral Activity
  • Piperidine-2,6-diones () with chloro substituents show antimicrobial activity, attributed to symmetrical structures and hydrogen-bonding capacity. Bromo and fluoro substituents in the target compound may enhance potency due to greater electronegativity and membrane penetration .
Psychoactive Derivatives
  • Phencyclidine (PCP, ) and its analogs (e.g., TCP, PCC) highlight how piperidine substituents influence CNS effects. The target compound’s bromo and fluoro groups likely reduce psychoactivity compared to PCP’s phenylcyclohexyl group, as halogens may limit blood-brain barrier penetration .

Biological Activity

1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14BrF
  • Molecular Weight : 283.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the bromine and fluorine substituents may enhance lipophilicity, allowing better membrane permeability and receptor binding.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Similar Compound AHCT-1161.9Apoptosis induction
Similar Compound BMCF-72.3Cell cycle arrest

These findings suggest that this compound could possess comparable anticancer properties, warranting further investigation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, which could be beneficial in developing new antibiotics.

Study on NK(1) Receptor Antagonism

A related study explored the pharmacological characterization of piperazine derivatives that included similar phenylpiperidine structures. These compounds were identified as potent NK(1) receptor antagonists, demonstrating significant potential for treating conditions like anxiety and depression .

In Vitro Studies

In vitro studies have demonstrated that certain piperidine derivatives can inhibit Na+/K(+)-ATPase activity and Ras oncogene signaling pathways in cancer cells. This inhibition correlates with reduced cell viability and increased apoptosis in treated cells .

Q & A

What are the optimal synthetic routes for 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine and its derivatives?

Basic Research Question
The synthesis of piperidine derivatives often involves intramolecular acyl transfer reactions or catalytic coupling. For example, spiropiperidine scaffolds can be synthesized using mild debenzylation conditions (e.g., HCOONH4/Pd/C) to promote acyl migration, as demonstrated in the preparation of structurally complex piperidine systems . Key steps include:

  • Benzylation/Debenzylation : Optimize reaction time and temperature to control regioselectivity.
  • Catalytic Systems : Use Pd/C for hydrogenolysis under ambient conditions to preserve functional groups.
  • Purification : Employ column chromatography or recrystallization to isolate high-purity products.

How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Basic Research Question
Structural validation requires a combination of techniques:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., mean C–C bond length = 0.004 Å, R factor = 0.038) to confirm stereochemistry .
  • FTIR and FT-Raman Spectroscopy : Identify vibrational modes (e.g., C–Br stretching at ~500 cm⁻¹, C–F bending at ~1200 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to assign piperidine ring protons (δ 1.5–3.0 ppm) and aromatic substituents .

What computational approaches predict the serotonin transporter (SERT) inhibition activity of phenyl piperidine derivatives?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) modeling is critical:

Dataset Preparation : Curate 43 phenyl piperidine derivatives with experimental pIC50 values (-log IC50) against SERT .

Descriptor Selection : Use ADMET Predictor™ to calculate molecular descriptors (e.g., logP, polar surface area).

Model Validation : Apply leave-one-out cross-validation (LOO-CV) with R² > 0.7 to ensure robustness.

Activity Prediction : Correlate descriptors like hydrophobicity and hydrogen-bond donors with inhibitory potency .

How can discrepancies between in silico ADMET predictions and experimental pharmacokinetic data be resolved?

Advanced Research Question
Address contradictions through iterative validation:

In Silico Tools : Use ADMET Predictor™ and MedChem Designer™ to estimate absorption, distribution, and toxicity .

Experimental Validation : Compare predicted vs. measured solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsomes assay).

Descriptor Refinement : Adjust parameters like ionization state (pKa) or molecular flexibility to improve model accuracy .

How are therapeutic targets for piperidine derivatives identified using computational methods?

Advanced Research Question
Employ target prediction algorithms:

  • SwissTargetPrediction : Rank kinases, proteases, and ion channels (e.g., voltage-gated Ca²⁺ channels) based on structural similarity .
  • PASS Analysis : Predict biological activity spectra (e.g., LAS-250 as an antileukemic agent with Pa > 0.8) .
  • Molecular Docking : Simulate binding to SERT or dopamine receptors using AutoDock Vina to prioritize targets .

What strategies enhance CNS penetration of this compound analogues?

Advanced Research Question
Optimize pharmacokinetics via structural modifications:

Lipophilicity Adjustment : Aim for logP 2–3 to balance blood-brain barrier (BBB) permeability and solubility.

Polar Surface Area (PSA) : Reduce PSA to <70 Ų to improve passive diffusion.

Metabolic Stability : Introduce fluorine substituents to block CYP450-mediated oxidation .

How does density functional theory (DFT) aid in vibrational analysis of piperidine derivatives?

Advanced Research Question
DFT-based vibrational studies involve:

Geometry Optimization : Use B3LYP/6-311++G(d,p) to minimize energy.

Frequency Calculation : Compare computed vs. experimental FTIR/FT-Raman spectra (e.g., C–Br stretching at 515 cm⁻¹ vs. 510 cm⁻¹) .

Normal Coordinate Analysis (NCA) : Assign vibrational modes to specific molecular motions .

What methodologies resolve conformational mobility in acylated piperidine systems?

Advanced Research Question
Analyze dynamic equilibria using:

  • Dynamic NMR (DNMR) : Monitor coalescence temperatures to determine energy barriers for ring inversion.
  • Molecular Dynamics (MD) : Simulate piperidine chair-to-chair interconversion over 100 ns trajectories .

Key Data from Evidence

  • QSAR Dataset : 43 phenyl piperidine derivatives with pIC50 values ranging from 4.2 to 8.1 .
  • Crystallographic Data : C–F bond length = 1.35 Å, Br–C distance = 1.89 Å .
  • Biological Targets : LAS-251 inhibits cervical cancer cells (IC50 = 2.1 µM) via kinase modulation .

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